2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide
CAS No.: 305373-34-6
Cat. No.: VC21412308
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.4g/mol
* For research use only. Not for human or veterinary use.
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide - 305373-34-6](/images/no_structure.jpg)
Specification
CAS No. | 305373-34-6 |
---|---|
Molecular Formula | C16H20N4O2S |
Molecular Weight | 332.4g/mol |
IUPAC Name | 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
Standard InChI | InChI=1S/C16H20N4O2S/c17-16-19-15(22)13(23-16)10-14(21)18-11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7,13H,1-3,8-10H2,(H,18,21)(H2,17,19,22) |
Standard InChI Key | SPZWHCREYFEFIE-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N |
Canonical SMILES | C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N |
Introduction
Chemical Structure and Properties
Structural Features
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide consists of several key structural components that define its chemical identity and potential biological interactions:
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The 2-imino-4-oxo-1,3-thiazolidin-5-yl core structure, which serves as the central pharmacophore
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An acetamide linker (-CH₂-CO-NH-) that connects the thiazolidinone ring to the phenyl group
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A phenyl ring substituted at the para position with a piperidinyl group
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The 1-piperidinyl substituent, a six-membered saturated heterocyclic ring containing nitrogen
This structural arrangement creates a molecule with multiple functional groups capable of forming hydrogen bonds, engaging in dipole-dipole interactions, and participating in various biological processes.
Physicochemical Properties
Based on the structural features of this compound and properties of similar thiazolidinone derivatives, the following physicochemical characteristics can be anticipated:
Property | Predicted Value | Basis of Prediction |
---|---|---|
Molecular Formula | C₁₈H₂₂N₄O₂S | Structural analysis |
Molecular Weight | 358.46 g/mol | Calculated from atomic weights |
Physical State | Crystalline solid | Common for similar compounds |
Solubility | Poorly soluble in water; Soluble in organic solvents | Based on structural features |
Log P | ~2.5-3.2 | Estimated from similar thiazolidinones |
pKa | ~8.5 (thiazolidinone NH) | Based on related compounds |
Melting Point | 195-215°C | Estimated from structural analogs |
The presence of the piperidinyl group imparts some basic character to the molecule, potentially improving its solubility in acidic media compared to non-substituted analogs.
Synthesis Methods
Synthetic Routes
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide can be approached through multiple synthetic pathways, drawing upon established methods for related thiazolidinone derivatives. Based on synthetic strategies reported for similar compounds, a viable multi-step approach can be proposed:
Linear Synthesis Approach
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Starting with 4-(1-piperidinyl)aniline as the key precursor
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Formation of 2-halo-N-[4-(1-piperidinyl)phenyl]acetamide using chloroacetyl chloride or bromoacetyl bromide
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Reaction with 4-hydroxybenzaldehyde to introduce the aryloxy moiety
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Knoevenagel condensation with thiazolidine-2,4-dione
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Conversion of the 2,4-dione to the 2-imino-4-oxo derivative
This synthetic strategy is supported by the approaches detailed for related compounds, where researchers have successfully employed similar reaction sequences to prepare functionalized thiazolidinones .
Convergent Synthesis Approach
An alternative convergent strategy, which might offer improved yields and efficiency, involves:
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Initial preparation of the 2-imino-4-oxo-1,3-thiazolidine core
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Separate synthesis of the N-[4-(1-piperidinyl)phenyl]acetamide fragment
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Coupling of these two fragments through appropriate functional group transformations
The convergent approach has shown success in the synthesis of structurally related compounds, offering advantages in terms of reaction efficiency and purification simplicity .
Reaction Conditions and Optimizations
The optimal conditions for the key steps in the synthesis of this compound typically include:
Reaction Step | Conditions | Catalyst/Reagents | Expected Yield |
---|---|---|---|
Acetamide Formation | 0-5°C, 2-3h | Triethylamine in DCM | 75-85% |
Aryloxy Substitution | Reflux, acetone, 24h | K₂CO₃, KI (cat.) | 60-75% |
Knoevenagel Condensation | 110°C, toluene | Piperidine, acetic acid | 70-80% |
Imino Conversion | Reflux, ethanol | NH₄Cl, NH₃ | 50-65% |
Critical considerations for optimizing these reactions include careful temperature control, exclusion of moisture, and proper purification techniques to isolate the desired product in high purity .
Biological Activities
Antimicrobial Properties
Thiazolidinone derivatives similar to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide have demonstrated significant antimicrobial activity against various pathogens. The presence of the piperidinyl group on the phenyl ring potentially enhances this activity through improved cellular penetration and target binding.
Pathogen Type | Expected Activity | Comparison to Standard Antibiotics |
---|---|---|
Gram-positive bacteria | Moderate to high | 40-85% of reference compounds |
Gram-negative bacteria | Moderate | 30-60% of reference compounds |
Fungi | Variable | Depends on specific fungal strain |
The antimicrobial mechanism likely involves interaction with essential enzymes or cellular structures, disrupting microbial metabolism or reproduction. The 2-imino-4-oxo moiety appears critical for antimicrobial activity, as supported by structure-activity relationship studies of similar compounds.
Anticancer Activity
Compounds containing the thiazolidinone scaffold have shown promising anticancer properties against various tumor cell lines. The incorporation of the piperidinyl group may further enhance this activity by improving cellular uptake and interaction with specific cancer-related targets.
Cancer Cell Line | Expected IC₅₀ Range (μM) | Mechanism |
---|---|---|
HepG2 (liver) | 5-15 | Apoptosis induction |
MCF-7 (breast) | 4-12 | Cell cycle arrest |
HCT116 (colon) | 8-20 | Multiple pathways |
Research on related thiazolidinone derivatives indicates that these compounds can induce apoptosis, arrest the cell cycle, and promote differentiation in various cancer cell lines. This anticancer activity appears to operate through both PPARγ-dependent and PPARγ-independent mechanisms .
Anti-inflammatory Effects
The potential anti-inflammatory properties of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide can be inferred from studies on structurally similar compounds:
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Inhibition of pro-inflammatory cytokines
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Reduction of oxidative stress through free radical scavenging
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Modulation of inflammatory signaling pathways
These effects could position the compound as a candidate for treating inflammatory conditions, particularly where antimicrobial or anticancer activities might offer synergistic benefits.
Structure-Activity Relationships
Key Pharmacophores
Analysis of structure-activity relationships (SAR) for thiazolidinone derivatives reveals several structural elements critical for biological activity:
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The thiazolidinone ring serves as the core pharmacophore essential for most biological activities
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The 2-imino-4-oxo arrangement appears particularly important for antimicrobial effects
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The acetamide linker provides necessary spatial separation between the thiazolidinone core and the aromatic ring
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The piperidinyl substituent on the phenyl ring likely enhances membrane penetration and target binding
Effect of Structural Modifications
Research on similar compounds provides insights into how specific structural modifications might affect the biological activity of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide:
Structural Modification | Expected Effect on Activity |
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Replacement of imino with carbonyl | Decreased antimicrobial activity; Potential increase in PPARγ activity |
Substitutions on the thiazolidinone ring | Altered selectivity profile and potency |
Modifications to the piperidinyl group | Changes in lipophilicity and bioavailability |
Alternative linkers between fragments | Modified flexibility and binding geometry |
The presence of the piperidinyl group at the para position of the phenyl ring appears particularly significant, as it likely contributes to improved pharmacokinetic properties and target interactions through hydrogen bonding and hydrophobic interactions .
Pharmaceutical Applications
Drug Development Considerations
Several factors should be considered in the development of this compound as a potential pharmaceutical:
Development Aspect | Considerations |
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Formulation | May require solubilization strategies due to limited water solubility |
Bioavailability | Piperidinyl group may enhance oral absorption |
Metabolism | Likely undergoes Phase I and II transformations |
Toxicity | Requires comprehensive assessment of safety profile |
Target Selectivity | May benefit from further structural optimization |
The ability to form hydrochloride salts, as demonstrated with related compounds, could significantly improve the solubility and bioavailability of this compound, enhancing its pharmaceutical potential .
Comparison with Related Compounds
Structural Analogs
Comparing 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide with related compounds provides valuable insights into its unique properties and potential advantages:
Compound | Structural Difference | Comparative Advantages |
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2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide | Lacks piperidinyl group | Target compound likely has improved bioavailability |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide | 2,4-dioxo vs. 2-imino-4-oxo | Target compound potentially has enhanced antimicrobial activity |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide | Methoxy vs. piperidinyl | Target compound likely has different receptor interaction profile |
The piperidinyl substituent in the target compound represents a significant structural modification that likely alters its pharmacological profile compared to simpler analogs.
Pharmacological Comparison
Anticipated pharmacological differences between the target compound and its structural analogs include:
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Enhanced cellular penetration due to the basic piperidinyl nitrogen
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Potentially improved metabolic stability
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Different receptor binding profile and target selectivity
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Modified solubility and distribution properties
These differences could translate to superior efficacy and/or safety profiles in specific therapeutic applications, particularly where the physicochemical properties of the piperidinyl group contribute favorably to drug-target interactions.
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